1-(2,5-Dichlorophenyl)ethane-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzene with ethanesulfonyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)ethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide. While both compounds share similar structural features, the position of the chlorine atoms can significantly influence their chemical reactivity and biological activity. The unique arrangement of chlorine atoms in this compound may confer distinct properties that make it suitable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and researchers.
Properties
Molecular Formula |
C8H9Cl2NO2S |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)7-4-6(9)2-3-8(7)10/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
XFCYOWQTVGLHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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